(R)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine
Overview
Description
Preparation Methods
Valganciclovir is synthesized through a series of chemical reactions starting from ganciclovir. The process involves the esterification of ganciclovir with L-valine to form valganciclovir . The reaction conditions typically involve the use of protecting groups and specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Valganciclovir undergoes several types of chemical reactions, including hydrolysis and phosphorylation. Upon oral administration, it is rapidly hydrolyzed by intestinal and hepatic esterases to form ganciclovir . Ganciclovir is then phosphorylated by viral and cellular kinases to its active triphosphate form, which inhibits viral DNA polymerase . Common reagents used in these reactions include water for hydrolysis and various kinases for phosphorylation. The major product formed from these reactions is ganciclovir triphosphate .
Scientific Research Applications
Valganciclovir has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used extensively in the treatment and prevention of CMV infections in immunocompromised patients, such as those with HIV or those who have received organ transplants . Additionally, it is used in research studies to understand the mechanisms of viral replication and the development of antiviral resistance . In chemistry, valganciclovir serves as a model compound for studying prodrug activation and the design of antiviral agents .
Mechanism of Action
The mechanism of action of valganciclovir involves its conversion to ganciclovir in the body. Ganciclovir is then phosphorylated to its active triphosphate form by viral and cellular kinases . Ganciclovir triphosphate inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate, leading to the termination of viral DNA elongation . This prevents the replication of viral DNA and the spread of the virus within the host .
Comparison with Similar Compounds
Valganciclovir is often compared with other antiviral medications such as valacyclovir and acyclovir. While all three compounds are used to treat viral infections, valganciclovir is specifically effective against CMV due to its ability to be converted into ganciclovir, which has a higher affinity for viral DNA polymerase . Valacyclovir and acyclovir, on the other hand, are primarily used to treat herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections . The unique aspect of valganciclovir is its prodrug nature, allowing for improved bioavailability and targeted delivery of ganciclovir .
Similar Compounds::- Valacyclovir
- Acyclovir
- Ganciclovir
Properties
IUPAC Name |
[(3R)-1-benzylpyrrolidin-3-yl] 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-15-7-9-18(10-8-15)23(20,21)22-17-11-12-19(14-17)13-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFINYKUAYHRBO-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440539 | |
Record name | (R)-1-benzyl-3-p-toluenesulfonyloxypyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116183-80-3 | |
Record name | 3-Pyrrolidinol, 1-(phenylmethyl)-, 3-(4-methylbenzenesulfonate), (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116183-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-1-benzyl-3-p-toluenesulfonyloxypyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.